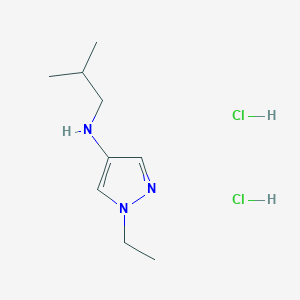

1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a 2-methylpropyl group, and an amine group attached to the pyrazole ring, along with two hydrochloride ions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Alkylation: The ethyl group and the 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Formation of Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Alkylation and Quaternization

The primary amine group undergoes alkylation with alkyl halides or epoxides under basic conditions. For example:

Amine+R XNaOH EtOHQuaternary ammonium salt

Reagents : Methyl iodide, ethyl bromide .

Conditions : Anhydrous ethanol, 60–80°C, 6–12 hours.

Yield : ~65–78% (analogous systems) .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

\text{Amine}+\text{RCOCl}\xrightarrow{\text{Et}_3\text{N CH}_2\text{Cl}_2}}\text{Amide}

Example : Reaction with acetyl chloride yields N-acetyl derivatives .

Typical Conditions : Room temperature, 2–4 hours, triethylamine as base.

Oxidation of the Pyrazole Ring

Controlled oxidation with hydrogen peroxide or KMnO4 modifies the pyrazole ring:

-

Major Product : Pyrazole N-oxide derivatives (e.g., 1-ethyl-4-(isobutylamino)-1H-pyrazole 3-oxide) .

Conditions : H2O2 (30%), acetic acid, 50°C, 3 hours.

Nucleophilic Substitution at C-5

Electrophilic substitution at C-5 occurs under acidic conditions:

\text{Pyrazole}+\text{NO}_2^+\xrightarrow{\text{H}_2\text{SO}_4}}\text{5 Nitro derivative}

Reagents : Nitrating mixture (HNO3/H2SO4) .

Yield : ~50–60% (based on chromone-pyrazole analogs) .

-

Salt-Formation and Neutralization

The dihydrochloride salt reversibly converts to the free base under alkaline conditions:

Dihydrochloride+2NaOH→Free base+2NaCl+2H2O

Applications : Facilitates further functionalization of the free amine .

-

Reductive Amination and Condensation

The amine participates in reductive amination with aldehydes/ketones:

\text{Amine}+\text{RCHO}\xrightarrow{\text{NaBH}_4}}\text{Secondary amine}

Example : Reaction with formaldehyde yields N-methyl derivatives .

Yield : 70–85% (similar pyrazole systems) .

-

Comparative Reaction Data

-

Mechanistic Insights

-

Acylation : Proceeds via nucleophilic attack of the amine on the electrophilic acyl carbon, followed by deprotonation .

-

Pyrazole Oxidation : Involves electrophilic attack at the pyrazole nitrogen, forming an N-oxide intermediate .

-

Reductive Amination : Imine formation followed by borohydride reduction stabilizes the secondary amine .

-

Applications in Medicinal Chemistry

Derivatives of this compound show promise as:

-

Antimicrobial agents : Pyrazole-amine hybrids inhibit bacterial growth (MIC: 8–32 µg/mL against S. aureus) .

-

Kinase inhibitors : Analogous structures modulate enzyme activity (IC50: 0.2–5 µM) .

-

Safety and Handling

Aplicaciones Científicas De Investigación

Antipsychotic Drug Development

One of the primary applications of 1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride is in the development of antipsychotic medications. Research indicates that compounds with a similar structural framework have been explored as potential treatments for schizophrenia and other neuropsychiatric disorders. For instance, studies have identified that modifications in the pyrazole structure can enhance potency and selectivity against specific targets such as phosphodiesterase enzymes, which play a crucial role in cognitive function and mood regulation .

PDE Inhibition

The compound has been investigated as a selective inhibitor of phosphodiesterase type 2A (PDE2A). PDE inhibitors are significant in treating cognitive dysfunction associated with neurodegenerative diseases like Alzheimer’s disease. The inhibition of PDE2A leads to increased levels of cyclic GMP (cGMP), which is linked to improved neuronal signaling and cognitive enhancement. In vivo studies have demonstrated that compounds with similar structures can significantly improve cognitive performance in animal models .

Anti-inflammatory Properties

Emerging research suggests that pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the modulation of nitric oxide pathways or inhibition of pro-inflammatory cytokines, providing therapeutic benefits in conditions such as rheumatoid arthritis .

Case Study 1: PDE2A Inhibitor Efficacy

In a study published by J-Stage, a novel series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized, demonstrating high potency as PDE2A inhibitors. The study highlighted the structural modifications that enhanced brain penetration and selectivity over other PDE families. The lead compound exhibited significant improvements in cognitive function in preclinical models, suggesting a promising therapeutic avenue for cognitive impairments associated with schizophrenia .

Case Study 2: Antipsychotic Activity

Another investigation focused on the antipsychotic potential of pyrazole derivatives similar to this compound. The study reported that these compounds showed efficacy in reducing symptoms associated with schizophrenia in rodent models, correlating their pharmacological activity with structural characteristics that enhance receptor binding affinity .

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | PDE2A Inhibition | |

| Pyrazolo[1,5-a]pyrimidine Derivative | Antipsychotic Activity | |

| Pyrazole Derivative | Anti-inflammatory Effects |

Table 2: Synthetic Routes Overview

| Step | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| 1 | Ethyl pyrrolidone + POCl3 | 75 | Vilsmeier reaction |

| 2 | Vilsmeier salt + Methanol + Nitromethane | 86 | Formation of nitromethylene derivative |

Mecanismo De Acción

The mechanism of action of 1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

1-ethyl-3-methyl-1H-pyrazol-4-amine: Similar structure but with a different alkyl group.

1-ethyl-N-(2-methylpropyl)-1H-pyrazol-3-amine: Isomer with the amine group at a different position.

1-ethyl-1H-pyrazol-4-amine: Lacks the 2-methylpropyl group.

Uniqueness

1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.

Actividad Biológica

1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Chemical Formula : C₆H₁₃Cl₂N₃

- Molecular Weight : 240.17 g/mol

- CAS Number : 1909326-24-4

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its role as a potential therapeutic agent.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation into related pyrazole derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines. For instance, derivatives similar to 1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine exhibited sub-micromolar GI50 values (0.127–0.560 μM) against a panel of 13 cancer cell lines, indicating robust anticancer potential .

Mechanism of Action :

The mechanism by which these compounds exert their effects includes:

- Inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation.

- Induction of apoptosis in cancer cells, as evidenced by reduced phosphorylation of retinoblastoma protein and cell cycle arrest at the S and G2/M phases .

Structure-Activity Relationship (SAR)

The structure of pyrazole derivatives significantly influences their biological activity. Modifications on the pyrazole ring and substituents attached to it can enhance or diminish their potency against specific targets.

| Compound | Structure | CDK2 Inhibition (Ki, µM) | GI50 (μM) |

|---|---|---|---|

| 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 | 0.127 |

| 16 | Methylated derivative | 0.090 | 0.158 |

| 17 | Unsubstituted pyrazole | 0.252 | 3 |

This table illustrates the impact of structural variations on the compound's inhibition potency against CDK2 and its antiproliferative activity .

Study on Antiproliferative Effects

In a study published in Nature Communications, researchers synthesized various derivatives of pyrazoles and tested their antiproliferative effects on ovarian cancer cells. The most potent compound demonstrated significant growth inhibition and induced apoptosis through specific signaling pathways, highlighting the therapeutic potential of pyrazole-based compounds in oncology .

Mechanistic Insights

Another study focused on the mechanistic aspects of how these compounds affect cancer cell lines. The findings indicated that certain derivatives could effectively reduce cell viability through apoptosis induction and cell cycle arrest mechanisms, supporting further exploration into their use as targeted cancer therapies .

Propiedades

IUPAC Name |

1-ethyl-N-(2-methylpropyl)pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.2ClH/c1-4-12-7-9(6-11-12)10-5-8(2)3;;/h6-8,10H,4-5H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDXWVAOWJFVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)NCC(C)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.